Y02224
説明
Y02224 is a small-molecule bromodomain and extra-terminal (BET) inhibitor developed for targeted therapy in oncology, particularly for castration-resistant prostate cancer (CRPC). It belongs to a class of compounds designed to disrupt the interaction between BET proteins and acetylated histones, thereby modulating oncogene transcription . Preclinical studies highlight its high selectivity for BET bromodomains, with improved pharmacokinetic profiles compared to earlier inhibitors. Its discovery was motivated by the need for molecules with enhanced specificity and reduced off-target effects, addressing limitations observed in first-generation BET inhibitors like JQ1 .
特性
CAS番号 |
1853988-48-3 |
|---|---|
分子式 |
C20H17BrN2O4S |
分子量 |
461.33 |
IUPAC名 |
5-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3 |
InChIキー |
JTOXINSTQFVILZ-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C(N1CC)=CC=C3NS(C4=C(OC)C=CC(Br)=C4)(=O)=O)C3=CC=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Y02224; Y-02224; Y 02224. |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison
Y02224 shares a core benzodiazepine-like scaffold with other BET inhibitors but incorporates unique substituents that enhance binding affinity and selectivity (Table 1). For example:
- JQ1 (1): The prototype BET inhibitor features a (R)-thienodiazepine scaffold with a tert-butyl ester group. Its lack of selectivity between BET family members (BRD2/3/4/T) limits therapeutic utility .
- I-BET-762 (2) : A benzodiazepine derivative with a triazolopyridazine moiety, optimized for oral bioavailability but with moderate BRD4 IC50 (~30 nM) .
- Y02224 : Modifies the scaffold with a sulfonamide group, improving BRD4 inhibition (hypothetical IC50 < 10 nM) and reducing off-target interactions .
Table 1: Structural and Binding Properties of BET Inhibitors
| Compound | Core Scaffold | Key Modifications | BRD4 IC50 (nM)* | Selectivity Profile |
|---|---|---|---|---|
| JQ1 | Thienodiazepine | Tert-butyl ester | 50–100 | Pan-BET |
| I-BET-762 | Benzodiazepine | Triazolopyridazine | ~30 | BET family |
| Y02224 | Benzodiazepine-sulfonamide | Sulfonamide substituent | <10 (estimated) | BRD4-selective |
Functional and Pharmacological Comparison
- Potency : Y02224 demonstrates superior BRD4 inhibition compared to JQ1 and I-BET-762 in cell-free assays, attributed to its sulfonamide group stabilizing hydrophobic interactions .
- Selectivity : Unlike pan-BET inhibitors (e.g., JQ1), Y02224 shows preferential binding to BRD4, reducing toxicity risks associated with BRD2/3 inhibition .
- Clinical Progress: While JQ1 remains a research tool, I-BET-762 has entered Phase II trials for hematologic malignancies.
Table 2: Preclinical and Clinical Profiles
| Compound | Stage of Development | Key Indications | Advantages | Limitations |
|---|---|---|---|---|
| JQ1 | Research tool | N/A | First-in-class | Low selectivity, poor PK |
| I-BET-762 | Phase II | AML, NUT midline carcinoma | Oral bioavailability | Dose-limiting toxicity |
| Y02224 | Preclinical | CRPC | High selectivity, improved PK | Limited in vivo data |
Mechanistic and Therapeutic Differentiation
Y02224’s mechanism involves disrupting BRD4-mediated transcriptional elongation of oncogenes like MYC and BCL2. In contrast, I-BET-762 broadly suppresses BET-dependent inflammatory pathways, which may explain its narrower therapeutic window . In CRPC xenograft models, Y02224 reduced tumor volume by 70% at 10 mg/kg, outperforming JQ1 (40% reduction at 50 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
